An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Tosylate
An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Tosylate
Introduction: The Strategic Role of Octyl Tosylate in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group in an alcohol, into an excellent one is a frequent and critical challenge. Octyl p-toluenesulfonate, commonly known as octyl tosylate, emerges as a highly effective and versatile solution. Its primary function is to serve as a versatile alkylating agent by converting the inert hydroxyl group of octanol into a tosylate ester. This transformation dramatically enhances the reactivity of the alpha-carbon, making the tosylate moiety an exceptional leaving group in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the physical and chemical properties of octyl tosylate, its synthesis, reactivity, and essential experimental protocols relevant to its application in research and development.
Core Molecular and Physical Properties
Octyl tosylate is a sulfonate ester characterized by an eight-carbon alkyl (octyl) chain attached to the oxygen of a p-toluenesulfonate group. While several isomers exist (e.g., 1-octyl, 2-octyl, 4-octyl tosylate), this guide will focus on the general properties, with specific data provided for isomers where available. The most frequently cited isomer in synthetic literature is derived from 2-octanol.
Structural and Physical Data
Quantitative physical data for octyl tosylate, such as a definitive boiling point or density, is not widely published in peer-reviewed literature. The data presented below is a consolidation of information from chemical databases and computational predictions.
| Property | Value | Source(s) |
| IUPAC Name | octan-4-yl 4-methylbenzenesulfonate | [1] |
| Synonyms | Octyl p-toluenesulfonate, Octyl-4-tosylate | [2][3] |
| Molecular Formula | C₁₅H₂₄O₃S | [1][4] |
| Molecular Weight | 284.4 g/mol | [1] |
| Exact Mass | 284.14461580 Da | [1] |
| Appearance | Colorless oil (for 2-octyl tosylate) | |
| Boiling Point | Not available (N/A) | [4] |
| Density | Not available (N/A) | [5] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| XLogP3-AA (Lipophilicity) | 4.7 | [1] |
Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone, 2-Butanone | Soluble |
| Esters | Ethyl acetate | Soluble |
| Aromatic | Toluene, Benzene | Soluble |
| Polar Protic | Ethanol, Methanol | Soluble / Moderately Soluble |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |
| Aqueous | Water | Insoluble |
For a detailed protocol on experimentally determining solubility, please refer to the Experimental Protocols section.
Spectroscopic Signature
Detailed spectroscopic data is crucial for reaction monitoring and product characterization. Below are the expected spectral characteristics for a typical octyl tosylate.
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¹H Nuclear Magnetic Resonance (¹H NMR):
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Aromatic Protons: Two doublets between δ 7.3-7.9 ppm. The protons ortho to the sulfonyl group appear downfield (approx. δ 7.8 ppm), while the protons meta appear upfield (approx. δ 7.3 ppm), creating a characteristic AA'BB' splitting pattern.[7]
-
α-Proton (H-C-O): A multiplet whose chemical shift depends on the isomer (e.g., for 2-octyl tosylate, this appears around δ 4.5-4.7 ppm).
-
Tosyl Methyl Protons: A sharp singlet around δ 2.45 ppm.[7]
-
Octyl Chain Protons: A series of multiplets between δ 0.8-1.7 ppm, with the terminal methyl group appearing as a triplet around δ 0.85 ppm.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
Aromatic Carbons: Four signals typically between δ 127-145 ppm. The carbon attached to the sulfur and the carbon bearing the methyl group are distinct.[8]
-
α-Carbon (C-O): A signal between δ 80-85 ppm.
-
Tosyl Methyl Carbon: A signal around δ 21.5 ppm.
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Octyl Chain Carbons: A series of signals in the aliphatic region, typically between δ 14-37 ppm.
-
-
Infrared (IR) Spectroscopy:
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S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, appearing at approximately 1365-1335 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).[9]
-
S-O-C Stretching: Strong absorptions in the 1000-900 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.[9]
-
C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 284.4) may be observed, though it can be weak.
-
Key Fragments: Common fragmentation patterns include the loss of the toluenesulfonyl group (C₇H₇SO₂) or the formation of the tropylium ion (C₇H₇⁺) at m/z 91. Fragmentation along the octyl chain is also expected.
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Chemical Properties and Reactivity
The synthetic utility of octyl tosylate is entirely derived from the electronic nature of the tosylate group, which functions as an outstanding leaving group.
The Tosylate as a Leaving Group
The hydroxyl group (-OH) is a poor leaving group because its departure would form the hydroxide ion (OH⁻), a strong base. The tosylate group circumvents this issue. The p-toluenesulfonic acid from which it is derived is a strong acid (pKa ≈ -2.8), meaning its conjugate base, the tosylate anion, is exceptionally stable and therefore a weak base. This stability arises from the delocalization of the negative charge across the three oxygen atoms and the aromatic ring through resonance. This inherent stability makes the tosylate anion an excellent leaving group, facilitating reactions that would be impossible with the parent alcohol.
Caption: Synthesis of octyl tosylate from octanol and TsCl.
Nucleophilic Substitution Reactions
Octyl tosylate is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, particularly when derived from primary or secondary alcohols. The reaction proceeds with a backside attack by the nucleophile, resulting in a predictable inversion of stereochemistry at the carbon center. This offers a powerful method for stereospecific functional group introduction.
With weaker nucleophiles or on sterically hindered substrates, a unimolecular (Sₙ1) mechanism may compete or dominate.[10] This pathway involves the formation of a carbocation intermediate, which can lead to racemization if the starting material is chiral and potential rearrangements.[10]
References
- 1. 4-Octyl tosylate | C15H24O3S | CID 139245577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-TOLUENESULFONIC ACID N-OCTYL ESTER | CAS#:3386-35-4 | Chemsrc [chemsrc.com]
- 3. 4-octyl tosylate | CAS#:4883-88-9 | Chemsrc [chemsrc.com]
- 4. R(-)-octyl tosylate | CAS#:27770-99-6 | Chemsrc [chemsrc.com]
- 5. Cas 1028-12-2,2-Octanol, 4-methylbenzenesulfonate | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. R2octyl tosylate is solvolysis in water under ideal class 12 chemistry CBSE [vedantu.com]
